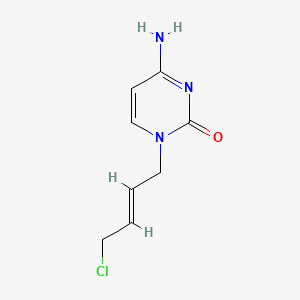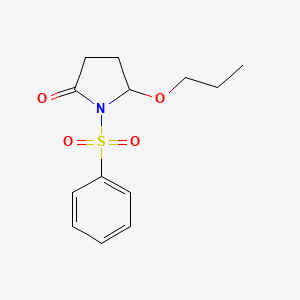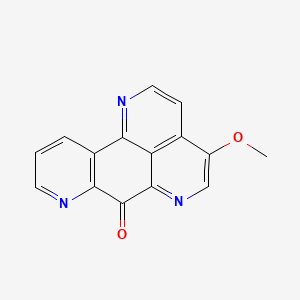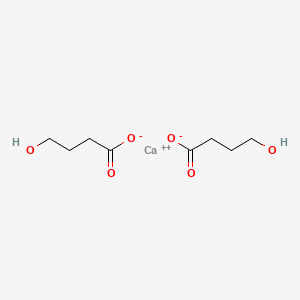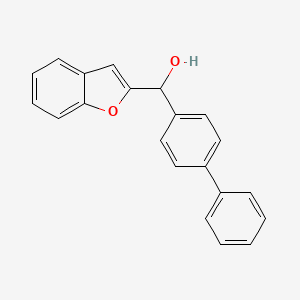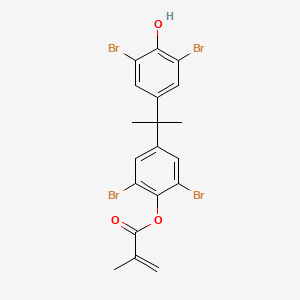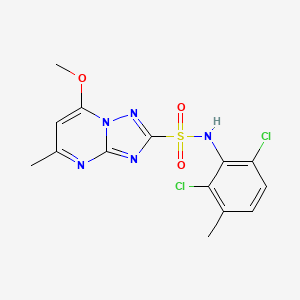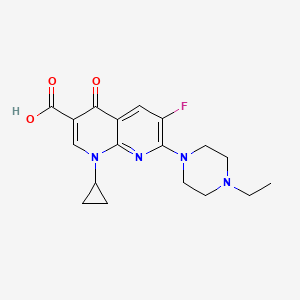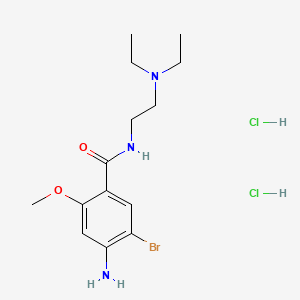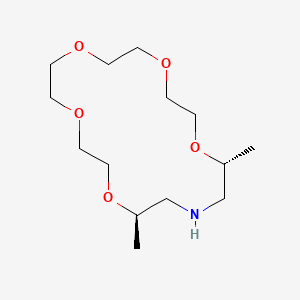
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo and ammonium groups, which contribute to its diverse reactivity and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,6-dibromo-4-nitroaniline to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with trimethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are typical reagents for substitution reactions.
Major Products
Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted derivatives with different functional groups replace the bromine atoms.
Wissenschaftliche Forschungsanwendungen
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active intermediates that interact with biological molecules. The ammonium group enhances the compound’s solubility and facilitates its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium chloride
Uniqueness
Compared to similar compounds, (2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate is unique due to its specific counterion (hydrogen sulphate), which can influence its solubility, stability, and reactivity. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
83969-16-8 |
|---|---|
Molekularformel |
C19H25Br2N5O6S |
Molekulargewicht |
611.3 g/mol |
IUPAC-Name |
2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C19H24Br2N5O2.H2O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DNVCRFUNMNNSNG-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


